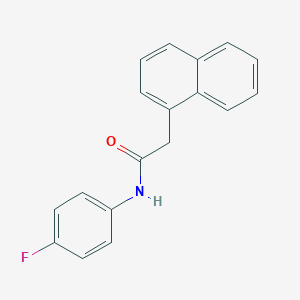
4'-(n-Propylthio)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(n-Propylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a propylthio group attached to the para position of the phenyl ring of acetophenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the reaction of acetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Magnesium chloride or palladium on carbon
Temperature: 60°C to 80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of 4’-(n-Propylthio)acetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon, can facilitate the reaction under milder conditions and improve the overall process sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(n-Propylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: 4’-(n-Propylthio)phenylethanol
Substitution: Nitro or halogenated derivatives of 4’-(n-Propylthio)acetophenone
Aplicaciones Científicas De Investigación
4’-(n-Propylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4’-(n-Propylthio)acetophenone involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms.
Comparación Con Compuestos Similares
4’-(n-Propylthio)acetophenone can be compared with other acetophenone derivatives, such as:
4’-Methylthioacetophenone: Similar structure but with a methylthio group instead of a propylthio group.
4’-Ethylthioacetophenone: Contains an ethylthio group, offering different reactivity and properties.
4’-Phenylthioacetophenone: Features a phenylthio group, which significantly alters its chemical behavior and applications.
Uniqueness: The presence of the propylthio group in 4’-(n-Propylthio)acetophenone imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZDQSADYIDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)

![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)





![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B472590.png)


